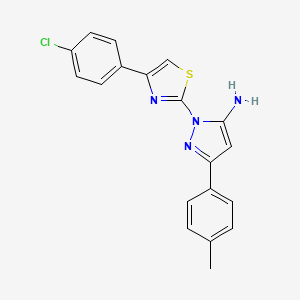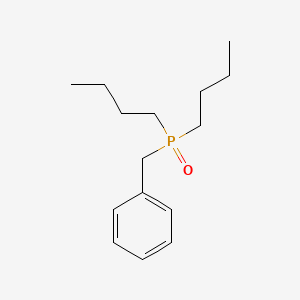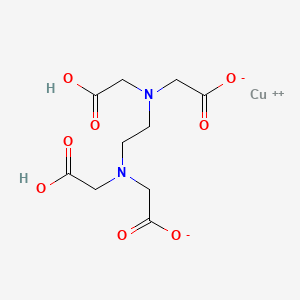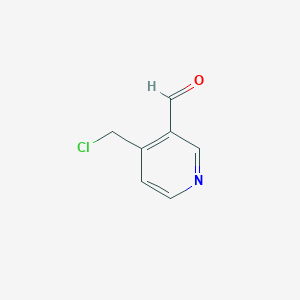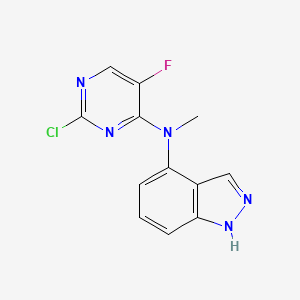
N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, and an indazole ring substituted with a methyl group and an amine group. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The starting material, 2-chloro-5-fluoropyrimidine, is synthesized through the reaction of appropriate precursors under controlled conditions.
Formation of the Indazole Ring: The indazole ring is synthesized separately through a series of reactions involving the cyclization of appropriate intermediates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include potassium carbonate and various solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine undergoes nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium carbonate and various amines.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted derivatives of the compound, depending on the nucleophile used.
Oxidized and Reduced Derivatives: Various oxidized or reduced forms of the compound, depending on the reaction conditions.
Applications De Recherche Scientifique
Chemistry: N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown potential as a pharmacophore in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and coatings .
Mécanisme D'action
The mechanism of action of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine.
5-Fluoro-2-cyano pyrimidine: Another pyrimidine derivative with similar chemical properties.
2-Chloro-5-fluoropyridine: A structurally related compound with similar reactivity.
Uniqueness: this compound is unique due to its combination of a pyrimidine ring and an indazole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
921600-59-1 |
|---|---|
Formule moléculaire |
C12H9ClFN5 |
Poids moléculaire |
277.68 g/mol |
Nom IUPAC |
N-(2-chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine |
InChI |
InChI=1S/C12H9ClFN5/c1-19(11-8(14)6-15-12(13)17-11)10-4-2-3-9-7(10)5-16-18-9/h2-6H,1H3,(H,16,18) |
Clé InChI |
ZPJUZMOJFQLITL-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC2=C1C=NN2)C3=NC(=NC=C3F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole](/img/structure/B14173104.png)
![[(1-Butoxyhexyl)oxy]benzene](/img/structure/B14173107.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14173119.png)
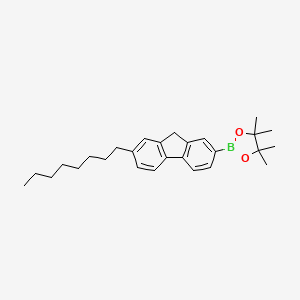
![4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14173126.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl)](/img/structure/B14173131.png)
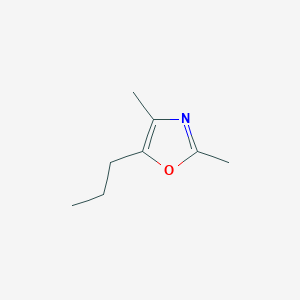
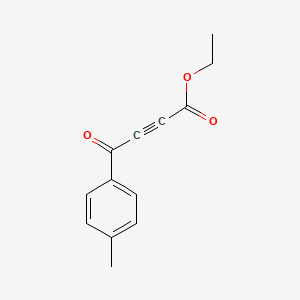
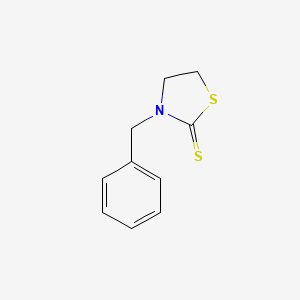
![1'-(thiophen-2-ylcarbonyl)-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14173170.png)
